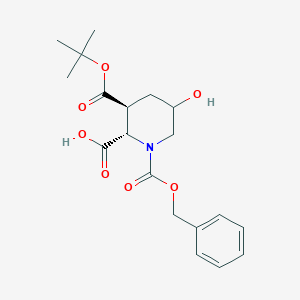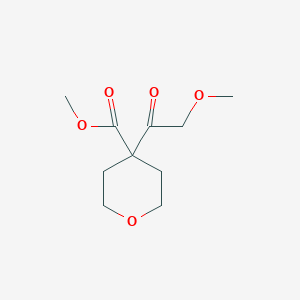![molecular formula C19H24O6 B14797338 [(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tagitinin F can be synthesized through the photocyclization of Tagitinin C. This reaction is photo-dependent and can be completed in less than 15 minutes under ultraviolet light. The reaction conditions involve the use of pure Tagitinin C, which is readily available from Tithonia diversifolia .
Industrial Production Methods: Scaling up the photocyclization process has demonstrated a 100% yield of Tagitinin F. The isolation of Tagitinin F from a UV-irradiated extract is significantly higher compared to non-UV-irradiated extracts .
Chemical Reactions Analysis
Types of Reactions: Tagitinin F undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are effective.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
Tagitinin F has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Mechanism of Action
Tagitinin F exerts its effects primarily through the inhibition of nuclear factor-kappa B, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, Tagitinin F reduces the production of pro-inflammatory cytokines such as interleukin-6, interleukin-8, and tumor necrosis factor alpha . This mechanism is particularly effective in reducing inflammation without inducing apoptosis in neutrophils .
Comparison with Similar Compounds
- Tagitinin A
- Tagitinin C
- Tirotundin
Comparison: Tagitinin F is unique among its counterparts due to its ability to decrease the secretion of inflammatory products by neutrophils without inducing apoptosis. While Tagitinin A and Tagitinin C also exhibit anti-inflammatory properties, they do not possess the same level of specificity and efficacy as Tagitinin F . Tirotundin, another sesquiterpene lactone, has shown cytotoxic activity against leukemia cells, but its anti-inflammatory properties are not as pronounced as those of Tagitinin F .
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/t13?,14?,15?,18-,19+/m1/s1 |
InChI Key |
XJUPOHKZSDZNBE-PHDYLPMUSA-N |
Isomeric SMILES |
CC1=CC2C(C(C[C@]3(C=C[C@@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
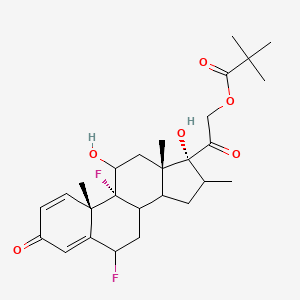
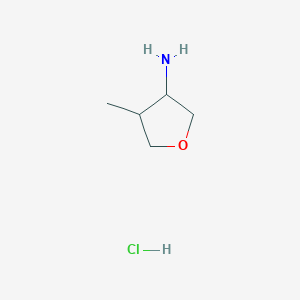
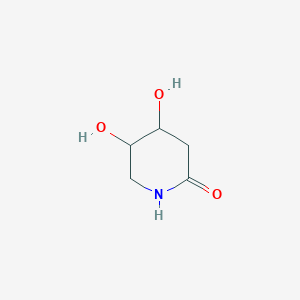
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)

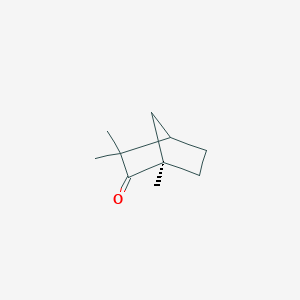
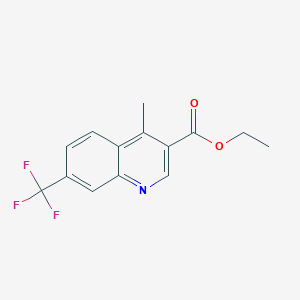
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)
